Cas no 180741-40-6 (3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

180741-40-6 structure
商品名:3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol
CAS番号:180741-40-6
MF:C7H11ClN2O
メガワット:174.628040552139
MDL:MFCD06804858
CID:3059824
PubChem ID:19621839
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol
- STK350062
- FHA74140
- BBL040244
- EN300-230182
- MFCD06804858
- 180741-40-6
- AKOS000312116
- CS-0279772
- 3-(4-chloro-5-methylpyrazol-1-yl)propan-1-ol
-
- MDL: MFCD06804858
- インチ: InChI=1S/C7H11ClN2O/c1-6-7(8)5-9-10(6)3-2-4-11/h5,11H,2-4H2,1H3
- InChIKey: GZAPLCBSGXXEOD-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NN1CCCO)Cl
計算された属性
- せいみつぶんしりょう: 174.0559907Da
- どういたいしつりょう: 174.0559907Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB499721-100 mg |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 100MG |
€231.60 | 2022-03-24 | ||
| Enamine | EN300-230182-1.0g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 1.0g |
$482.0 | 2024-06-20 | |
| Enamine | EN300-230182-5.0g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 5.0g |
$1279.0 | 2024-06-20 | |
| abcr | AB499721-500 mg |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 500MG |
€409.30 | 2022-03-24 | ||
| Enamine | EN300-230182-0.5g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 0.5g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-230182-10g |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 10g |
$2274.0 | 2023-09-15 | |
| abcr | AB499721-1g |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol; . |
180741-40-6 | 1g |
€758.50 | 2024-08-02 | ||
| abcr | AB499721-250mg |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol; . |
180741-40-6 | 250mg |
€410.50 | 2024-08-02 | ||
| Ambeed | A1073848-5g |
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 95% | 5g |
$1114.0 | 2024-07-28 | |
| A2B Chem LLC | AJ05504-500mg |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
180741-40-6 | 85% | 500mg |
$643.00 | 2024-04-20 |
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
180741-40-6 (3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:180741-40-6)3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1003.0